

# 4-Bromothioanisole: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 4-Bromothioanisole

Cat. No.: B094970

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## Abstract

**4-Bromothioanisole** has emerged as a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures. Its unique combination of a bromo-substituent, which is amenable to a wide array of cross-coupling reactions, and a methylthio group, which can be further functionalized, makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of **4-bromothioanisole** in several key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, as well as oxidation to the corresponding sulfoxide.

## Introduction

**4-Bromothioanisole**, also known as 4-bromophenyl methyl sulfide, is a commercially available solid with a melting point of 38-40 °C.<sup>[1]</sup> Its utility in organic synthesis stems from the reactivity of the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at the 4-position of the thioanisole ring. Furthermore, the methylthio group can be oxidized to a sulfoxide or sulfone, providing another handle for molecular diversification. These features make **4-bromothioanisole** a key intermediate in the synthesis of a variety of complex organic molecules.

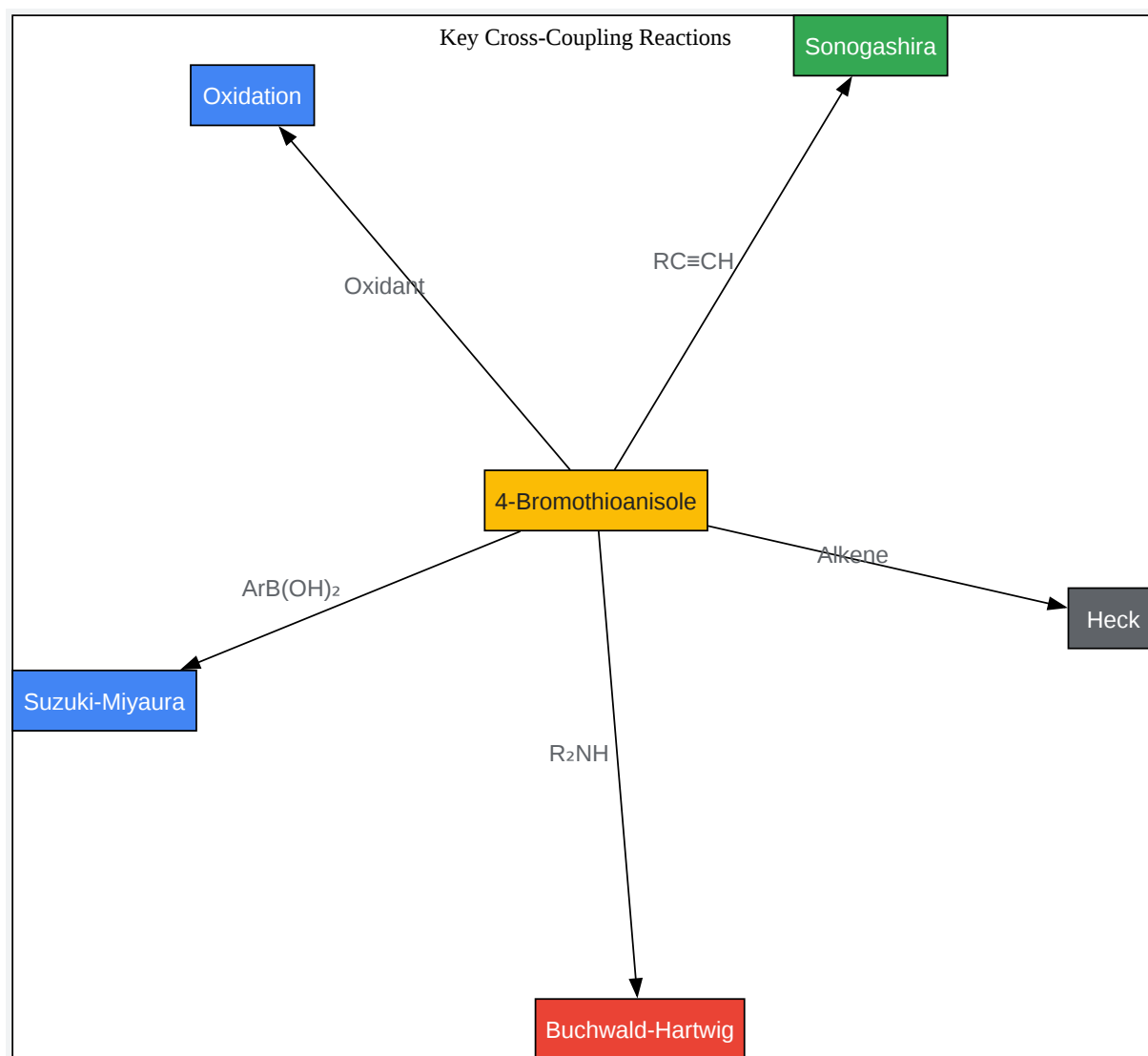
## Physicochemical Properties of 4-Bromothioanisole

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrS	[1]
Molecular Weight	203.10 g/mol	[1]
CAS Number	104-95-0	[1]
Appearance	White to beige low melting crystalline mass	[2]
Melting Point	38-40 °C	[1]
Boiling Point	128-130 °C at 10 mmHg	[1]
SMILES	CSc1ccc(Br)cc1	[1]

## Applications in Organic Synthesis

**4-Bromothioanisole** is a versatile reagent employed in a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-S bonds.

Diagram of Key Reactions



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Caption: Key synthetic transformations starting from **4-bromothioanisole**.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

**4-Bromothioanisole** can be coupled with a variety of aryl and heteroaryl boronic acids to generate substituted biaryl compounds. These products are often key intermediates in the synthesis of pharmaceuticals and organic electronic materials.

### Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides

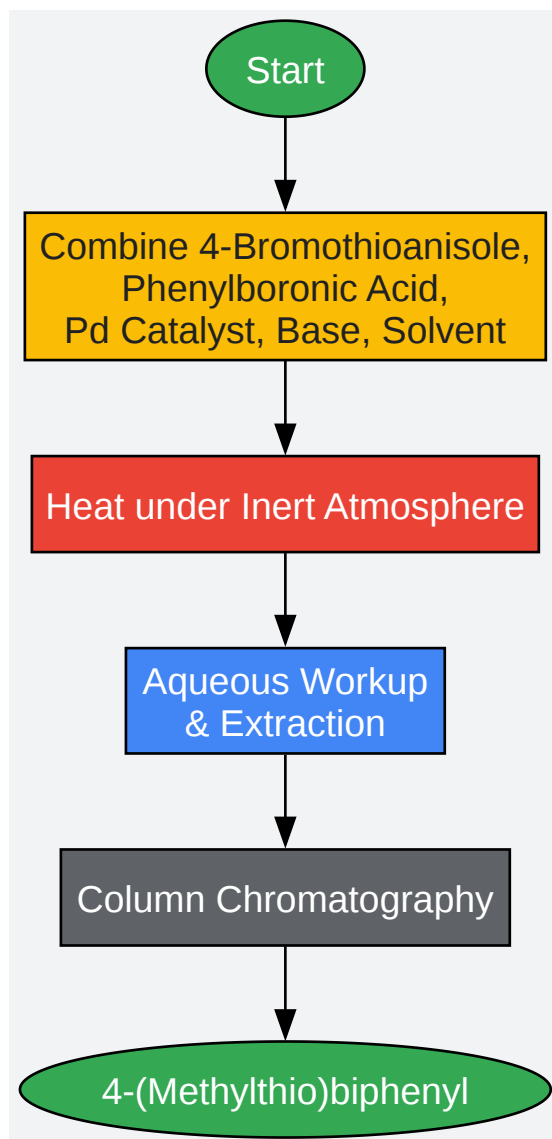
While specific data for **4-bromothioanisole** is not readily available in tabular format, the following table provides representative yields for the Suzuki-Miyaura coupling of a similar substrate, 4-bromoanisole, with various boronic acids, which can be considered indicative of the expected reactivity.

Entry	Aryl Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	4-Methoxybiphenyl	94
2	4-Methylphenylboronic acid	4-Methoxy-4'-methylbiphenyl	92
3	4-Methoxyphenylboronic acid	4,4'-Dimethoxybiphenyl	95
4	4-Fluorophenylboronic acid	4-Fluoro-4'-methoxybiphenyl	91

### Experimental Protocol: Synthesis of 4-(Methylthio)biphenyl

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[3]

### Workflow for Suzuki-Miyaura Coupling



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Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

- **4-Bromothioanisole** (1.0 mmol, 203 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 mmol, 4.5 mg)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 mmol, 21 mg)

- Potassium carbonate ( $K_2CO_3$ , 2.0 mmol, 276 mg)
- Toluene (5 mL)
- Water (1 mL)

#### Procedure:

- To an oven-dried Schlenk flask, add **4-bromothioanisole**, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add toluene and water to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(methylthio)biphenyl.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. **4-Bromothioanisole** can be coupled with a wide range of primary and secondary amines to produce N-aryl amines, which are important scaffolds in medicinal chemistry.<sup>[4]</sup>

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

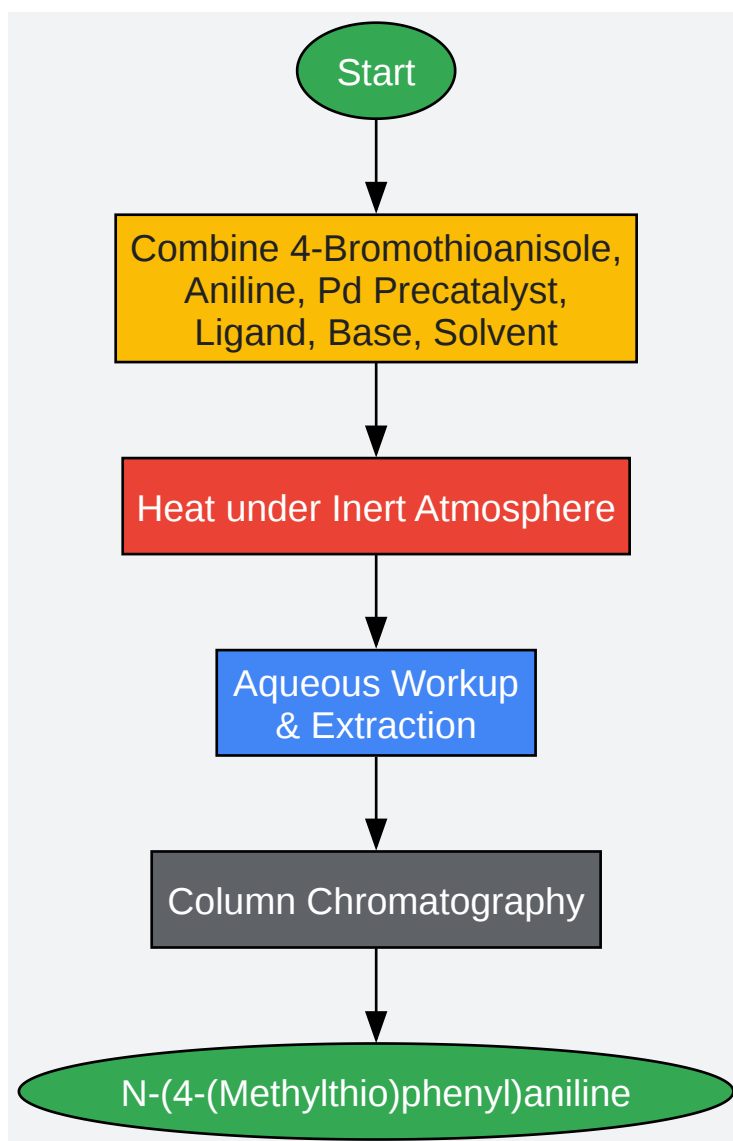
The following table presents representative yields for the Buchwald-Hartwig amination of bromobenzene with various amines, providing an indication of the expected reactivity for **4-bromothioanisole**.

Entry	Amine	Ligand	Yield (%)
1	Aniline	XPhos	98
2	Morpholine	RuPhos	95
3	n-Hexylamine	BrettPhos	92
4	Di-n-butylamine	t-BuXPhos	88

Experimental Protocol: Synthesis of N-(4-(Methylthio)phenyl)aniline

This protocol is adapted from general procedures for Buchwald-Hartwig aminations.[\[1\]](#)[\[5\]](#)

Workflow for Buchwald-Hartwig Amination



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Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

- **4-Bromothioanisole** (1.0 mmol, 203 mg)
- Aniline (1.2 mmol, 112 mg)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ , 0.01 mmol, 9.2 mg)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)



- Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
- Toluene (5 mL)

#### Procedure:

- In a glovebox, combine **4-bromothioanisole**, sodium tert-butoxide, and XPhos in an oven-dried Schlenk tube.
- In a separate vial, dissolve Pd<sub>2</sub>(dba)<sub>3</sub> in toluene.
- Add the palladium solution to the Schlenk tube, followed by aniline and additional toluene.
- Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
- Monitor the reaction by GC-MS.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer and purify the residue by column chromatography to yield N-(4-(methylthio)phenyl)aniline.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. **4-Bromothioanisole** can be coupled with various alkynes to synthesize substituted aryl alkynes, which are valuable intermediates in materials science and for the synthesis of complex natural products.

#### Representative Data for Sonogashira Coupling of Aryl Bromides

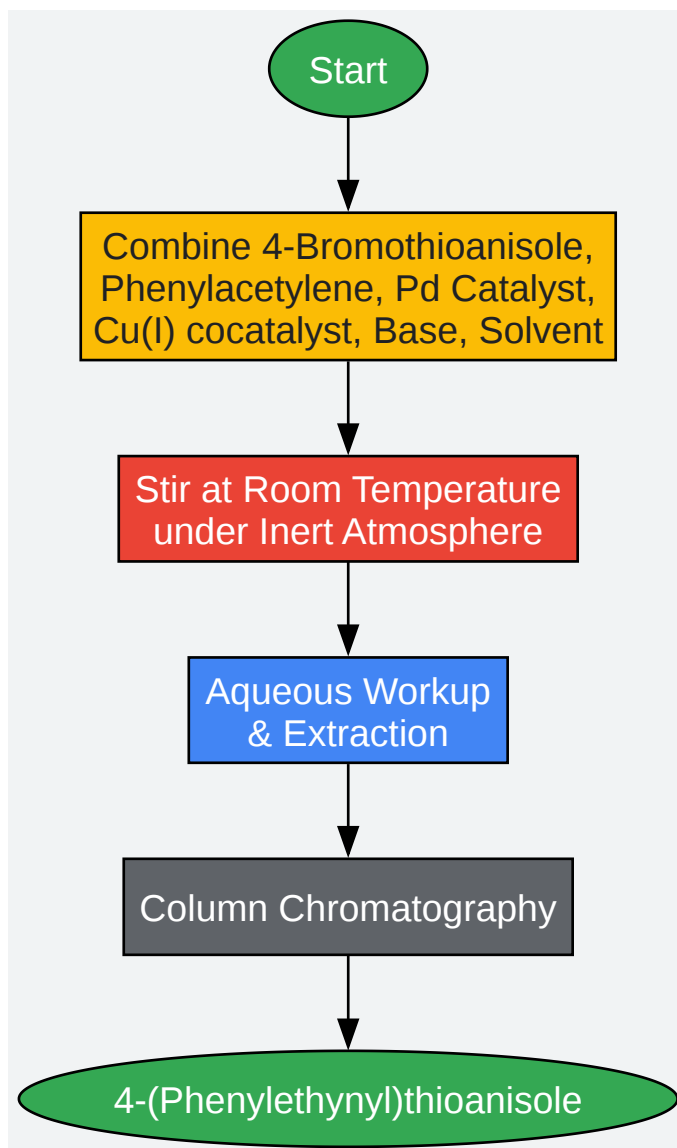
The following table shows representative yields for the Sonogashira coupling of 4-bromoanisole with different terminal alkynes.

Entry	Alkyne	Product	Yield (%)
1	Phenylacetylene	1-Methoxy-4-(phenylethynyl)benzene	87
2	1-Hexyne	1-((4-Methoxyphenyl)ethynyl)hexane	85
3	Trimethylsilylacetylene	((4-Methoxyphenyl)ethynyl)trimethylsilane	90
4	Ethynylbenzene	1,4-Bis(phenylethynyl)benzene	82

#### Experimental Protocol: Synthesis of 4-(Phenylethynyl)thioanisole

This protocol is adapted from general procedures for Sonogashira couplings.[\[6\]](#)

#### Workflow for Sonogashira Coupling



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Caption: Experimental workflow for the Sonogashira coupling.

Materials:

- **4-Bromothioanisole** (1.0 mmol, 203 mg)
- Phenylacetylene (1.2 mmol, 122 mg)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ , 0.02 mmol, 14 mg)
- Copper(I) iodide ( $\text{CuI}$ , 0.04 mmol, 7.6 mg)

- Triethylamine (2 mL)
- Tetrahydrofuran (THF, 5 mL)

Procedure:

- To a stirred solution of **4-bromothioanisole** and phenylacetylene in THF and triethylamine, add  $\text{PdCl}_2(\text{PPh}_3)_2$  and  $\text{CuI}$ .
- Stir the mixture at room temperature for 12 hours under an inert atmosphere.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture and concentrate the filtrate.
- Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to give 4-(phenylethynyl)thioanisole.

## Heck Olefination

The Heck olefination is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an alkene. **4-Bromothioanisole** undergoes Heck olefination with styrenes to yield stilbenes.

Representative Data for Heck Olefination of Aryl Bromides

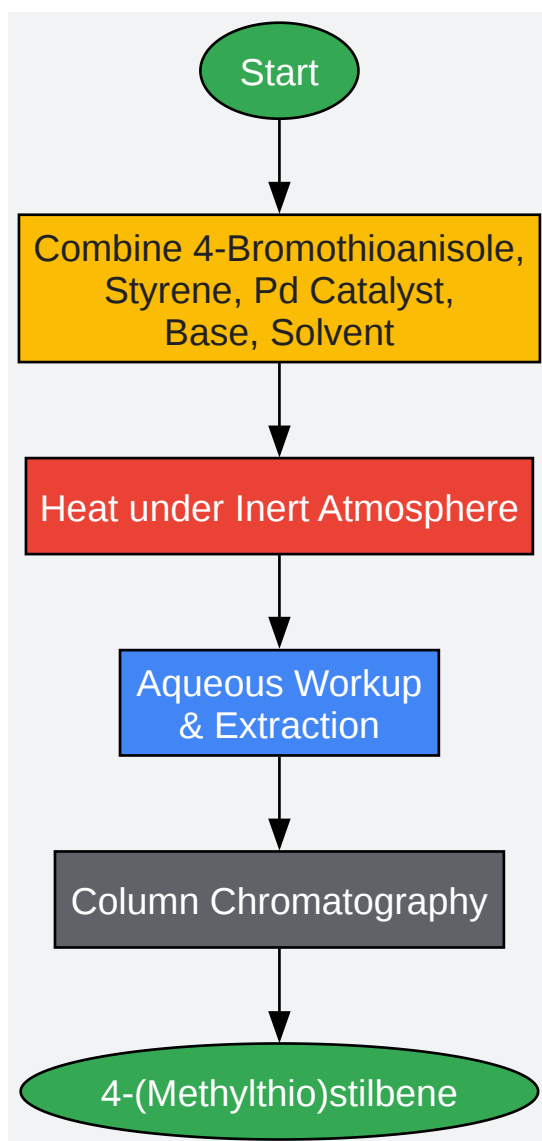
The following table provides representative yields for the Heck olefination of various aryl bromides with styrene.

Entry	Aryl Bromide	Product	Yield (%)
1	Bromobenzene	Stilbene	95
2	4-Bromoanisole	4-Methoxystilbene	92
3	4-Bromobenzonitrile	4-Cyanostilbene	88
4	1-Bromo-4-nitrobenzene	4-Nitrostilbene	85

#### Experimental Protocol: Synthesis of 4-(Methylthio)stilbene

This protocol is a general procedure for the Heck olefination of aryl bromides with styrene.

#### Workflow for Heck Olefination



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Caption: Experimental workflow for the Heck olefination.

Materials:

- **4-Bromothioanisole** (1.0 mmol, 203 mg)
- Styrene (1.2 mmol, 125 mg)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 mmol, 4.5 mg)
- Tri-*o*-tolylphosphine ( $\text{P}(\text{o-tol})_3$ , 0.08 mmol, 24 mg)

- Triethylamine (1.5 mmol, 209  $\mu$ L)
- N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

- A mixture of **4-bromothioanisole**, styrene, palladium(II) acetate, tri-*o*-tolylphosphine, and triethylamine in DMF is heated at 100 °C for 12 hours in a sealed tube.
- After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
- The residue is purified by column chromatography on silica gel to afford 4-(methylthio)stilbene.

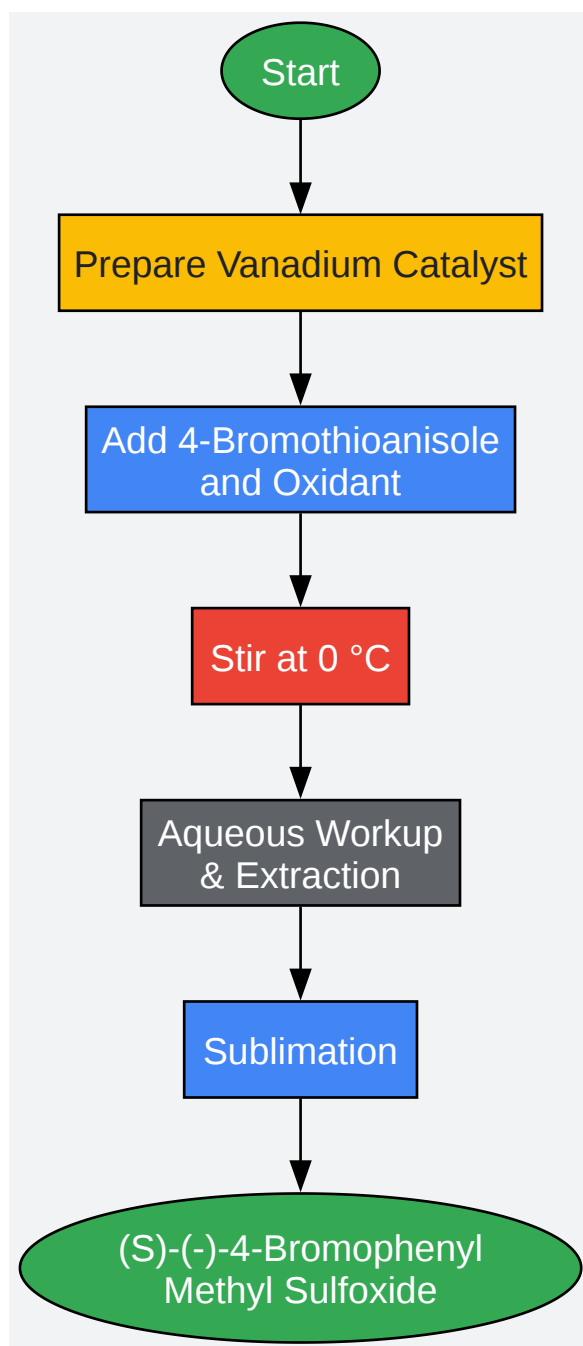
## Oxidation to Sulfoxide

The methylthio group of **4-bromothioanisole** can be oxidized to a sulfoxide, which is a chiral functional group and a valuable intermediate in asymmetric synthesis.

Experimental Protocol: Synthesis of (S)-(-)-4-Bromophenyl Methyl Sulfoxide

This protocol describes the enantioselective oxidation of **4-bromothioanisole**.

Workflow for Oxidation



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Caption: Experimental workflow for the enantioselective oxidation.

Materials:

- **4-Bromothiobenzaldehyde** (0.060 mol, 12.19 g)
- Vanadyl acetylacetonate ( $\text{VO}(\text{acac})_2$ , 0.0006 mol, 160 mg)



- (S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol (Schiff base ligand, 0.0012 mol, 680 mg)
- Hydrogen peroxide (30% aqueous solution, 0.066 mol, 6.7 mL)
- Chloroform (CHCl<sub>3</sub>, 60 mL)

#### Procedure:

- A solution of the Schiff base ligand and vanadyl acetylacetonate in chloroform is stirred at room temperature for 30 minutes.
- **4-Bromothioanisole** is added, and the mixture is cooled to 0 °C.
- The aqueous hydrogen peroxide solution is added dropwise over 1 hour.
- The reaction is stirred at 0 °C for 24 hours.
- The reaction is quenched with a saturated aqueous solution of sodium sulfite.
- The layers are separated, and the aqueous layer is extracted with chloroform.
- The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.
- The crude product is purified by sublimation to give (S)-(-)-4-bromophenyl methyl sulfoxide as a white powder.

## Conclusion

**4-Bromothioanisole** is a highly versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, coupled with the potential for further functionalization of the methylthio group, makes it an indispensable tool for the construction of complex organic molecules. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize **4-bromothioanisole** in their synthetic endeavors.

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